Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is a key intermediate compound in the synthesis of GLPG1690 .
The synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate involves multiple steps. It starts with the coupling of 6-(2,2,2-trifluoroethoxy) nicotinic acid with Weinreb amine hydrochloride, followed by a Grignard reaction and bromination to obtain 2-bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethan-1-one. This compound is then reacted with 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid, followed by cyclization and debenzylation to yield Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate .
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is a crucial intermediate in the development of GLPG1690, a novel autotaxin inhibitor . GLPG1690 is currently under clinical evaluation for the treatment of Idiopathic Pulmonary Fibrosis (IPF) . Autotaxin plays a significant role in producing lysophosphatidic acid (LPA) species in the blood, and the autotaxin/LPA axis is implicated in various diseases, including pulmonary fibrosis .
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: